Cbz-3,4-Dimethyl-D-Phenylalanine chemical structure and properties
Cbz-3,4-Dimethyl-D-Phenylalanine chemical structure and properties
An In-Depth Technical Guide to Cbz-3,4-Dimethyl-D-Phenylalanine: A Building Block for Advanced Peptide Design
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. Cbz-3,4-Dimethyl-D-Phenylalanine is a rationally designed amino acid derivative that offers a unique combination of structural and chemical features. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
The molecule's design incorporates three key strategic elements:
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D-Phenylalanine Core: The use of a D-enantiomer is a powerful tool in medicinal chemistry. Peptides incorporating D-amino acids exhibit significantly increased stability against degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids.[1] This resistance can translate to a longer in-vivo half-life, a critical attribute for therapeutic peptides.
-
3,4-Dimethyl Substitution: The addition of two methyl groups to the phenyl ring of the side chain subtly but significantly alters its physicochemical properties. Compared to standard phenylalanine, this modification increases the side chain's hydrophobicity and steric bulk, which can influence peptide conformation, receptor binding interactions, and membrane permeability.[1]
-
Carbobenzyloxy (Cbz) Protection: The N-terminal amine is protected by the carbobenzyloxy (Cbz or Z) group. Introduced by Bergmann and Zervas, the Cbz group is a foundational tool in peptide synthesis.[2] It is stable under a wide range of conditions but can be cleanly removed via specific methods like catalytic hydrogenolysis, making it orthogonal to other common protecting groups such as Boc (acid-labile) and Fmoc (base-labile).[2]
This document will explore the synthesis of these features into a single, versatile building block for the construction of advanced peptidomimetics and therapeutic peptides.
Section 1: Chemical Structure and Core Properties
The precise arrangement of atoms and functional groups in Cbz-3,4-Dimethyl-D-Phenylalanine dictates its chemical behavior and utility.
Caption: Chemical structure of Cbz-3,4-Dimethyl-D-Phenylalanine.
Physicochemical Properties
| Property | Value / Expected Characteristic | Source / Basis |
| Molecular Formula | C₁₉H₂₁NO₄ | Calculated |
| Molecular Weight | 327.38 g/mol | Calculated |
| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-(3,4-dimethylphenyl)propanoic acid | IUPAC Nomenclature |
| Stereochemistry | D-configuration at the α-carbon | By design |
| Appearance | White to off-white crystalline solid | Analogy to N-Cbz-D-Phenylalanine[3] |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO, Acetone); slightly soluble in water. | Analogy to N-Cbz-D-Phenylalanine[3] |
| Storage | Sealed in a dry environment, preferably refrigerated or frozen under -20°C for long-term stability. | Best practice for amino acid derivatives[3] |
Section 2: The Strategic Importance in Peptide Synthesis
The true value of Cbz-3,4-Dimethyl-D-Phenylalanine lies in how its constituent parts synergize to overcome common challenges in peptide-based drug development.
The Role of the Cbz Group: Ensuring Controlled Elongation
The primary challenge in synthesizing a peptide with a defined sequence is preventing the amino acids from polymerizing randomly. The Cbz group "masks" the nucleophilic amine of the amino acid, rendering it unreactive.[2] This allows for the selective activation of the carboxylic acid group, enabling it to form a peptide bond with the free amine of another amino acid. The Cbz group's stability to both basic and mildly acidic conditions provides a wide window for subsequent chemical modifications on the peptide chain.[2] Its removal via catalytic hydrogenolysis is a mild process that does not compromise other sensitive functional groups, a feature known as orthogonality, which is critical in multi-step synthesis.[2]
Caption: Workflow of Cbz-based peptide synthesis.
The Advantage of D-Stereochemistry: A Shield Against Degradation
A major hurdle for peptide drugs is their rapid clearance from the body due to enzymatic degradation by proteases. These enzymes are highly stereospecific and primarily recognize substrates made of L-amino acids. By incorporating a D-amino acid like 3,4-Dimethyl-D-Phenylalanine, the resulting peptide becomes a poor substrate for these enzymes, significantly enhancing its metabolic stability and prolonging its therapeutic action.[1]
Section 3: Synthesis and Handling
The synthesis of Cbz-3,4-Dimethyl-D-Phenylalanine is a multi-step process that requires careful control of stereochemistry and reaction conditions. While a specific published procedure for this exact molecule is not available, a reliable pathway can be constructed from established methodologies for synthesizing its core components.
Conceptual Synthesis Pathway
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Stereoselective Synthesis of 3,4-Dimethyl-D-Phenylalanine: The initial challenge is to produce the D-amino acid core. This can be approached through methods such as enzymatic amination of a corresponding cinnamic acid derivative using a Phenylalanine Ammonia Lyase (PAL) engineered for D-selectivity, or through classical asymmetric synthesis using a chiral auxiliary.[1][5]
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N-Terminal Cbz Protection: Once the D-amino acid is obtained, the amine is protected using the standard Schotten-Baumann reaction conditions.
Detailed Experimental Protocol: Cbz-Protection of an Amino Acid
This protocol is a generalized, yet robust, method for introducing the Cbz group onto an amino acid, adapted from standard literature procedures.[2]
Materials:
-
3,4-Dimethyl-D-Phenylalanine (1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃) (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Dissolution: In a flask cooled in an ice bath, dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). The base is crucial as it deprotonates the amino group, making it nucleophilic, and also neutralizes the HCl byproduct formed during the reaction.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 eq.) dropwise. Maintaining a low temperature (below 5 °C) is critical to prevent unwanted side reactions and decomposition of the Cbz-Cl.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking a small aliquot of the reaction, acidifying it, and extracting with an organic solvent.
-
Work-up (Quench): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of ~2 using 1 M HCl. The product, being a carboxylic acid, is insoluble in acidic water and will precipitate or form an oil. This step is the key to separating the product from the water-soluble inorganic salts.
-
Extraction: Extract the product from the acidified aqueous layer using an organic solvent like ethyl acetate or DCM (3x extractions).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the final Cbz-protected amino acid.
Section 4: Spectroscopic and Analytical Characterization (Expected Data)
Confirmation of the structure and purity of Cbz-3,4-Dimethyl-D-Phenylalanine would rely on standard analytical techniques. Based on its structure and data from similar compounds, the following spectral characteristics are expected:
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¹H NMR Spectroscopy: Key signals would include multiplets in the aromatic region (~7.3 ppm for the Cbz-phenyl and ~7.0 ppm for the dimethylphenyl), a doublet for the amide N-H proton, a singlet for the benzylic CH₂ of the Cbz group (~5.1 ppm), a multiplet for the α-proton, multiplets for the β-protons, and two singlets for the two methyl groups on the phenyl ring (~2.2 ppm).[6]
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Mass Spectrometry: The primary expected ion would be the molecular ion [M+H]⁺ at m/z 328.15 or the sodium adduct [M+Na]⁺ at m/z 350.13.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3300 cm⁻¹), C=O stretches from the carbamate and carboxylic acid groups (~1740-1690 cm⁻¹), and aromatic C-H and C=C vibrations.[7]
Section 5: Applications in Drug Discovery and Research
Cbz-3,4-Dimethyl-D-Phenylalanine is not an off-the-shelf reagent but a specialized building block for targeted applications:
-
Peptidomimetics: It serves as a key component in the synthesis of peptidomimetics, where the goal is to create molecules that mimic the biological activity of natural peptides but with improved drug-like properties.[8]
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing a natural phenylalanine residue with this analog, researchers can probe how changes in side-chain hydrophobicity, stereochemistry, and steric bulk affect a peptide's binding affinity and functional activity.
-
Constrained and Stapled Peptides: The unique steric profile of the 3,4-dimethylphenyl group can be used to induce specific secondary structures (e.g., turns or helices) or to serve as an anchor point in the synthesis of "stapled" peptides, where the peptide chain is macrocyclized to lock it into a bioactive conformation.[9]
Section 6: Deprotection Protocols
The selective removal of the Cbz group is essential for elongating the peptide chain.
Primary Protocol: Catalytic Hydrogenolysis
This is the mildest and most common method for Cbz deprotection.[2]
Materials:
-
Cbz-protected peptide
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled with care, and the reaction should be conducted under an inert atmosphere until the hydrogen is introduced.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an oxygen-free atmosphere.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature. The reaction progress is monitored by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure. The byproducts of the reaction are toluene and carbon dioxide, which are volatile and easily removed, leaving the deprotected amine.[2]
Conclusion
Cbz-3,4-Dimethyl-D-Phenylalanine represents a sophisticated chemical tool for peptide scientists. By combining the metabolic stability conferred by a D-amino acid, the fine-tuning of steric and electronic properties through dialkyl substitution, and the robust and orthogonal nature of the Cbz protecting group, this building block enables the design and synthesis of next-generation peptide therapeutics. Its application facilitates the exploration of novel chemical space, leading to compounds with enhanced potency, stability, and pharmacokinetic profiles, thereby addressing key challenges in modern drug development.
References
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
-
Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC, National Center for Biotechnology Information. [Link]
-
3,4-Dimethyl-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
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Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. PMC, National Center for Biotechnology Information. [Link]
-
D-Phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
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New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC, National Center for Biotechnology Information. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. E-EROS. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]
- 4. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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